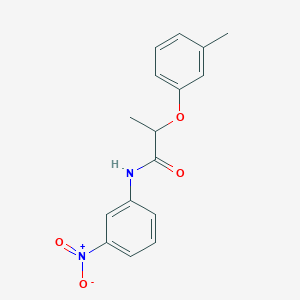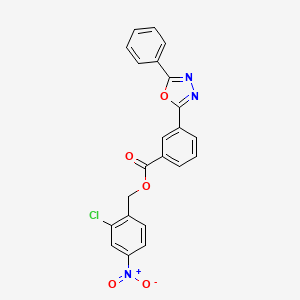
2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Vue d'ensemble
Description
2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a combination of aromatic rings, nitro, chloro, and oxadiazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:
Formation of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: This can be achieved through the cyclization of a hydrazide derivative with an aromatic carboxylic acid under dehydrating conditions.
Esterification: The 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is then esterified with 2-chloro-4-nitrobenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the esterification process using more efficient catalysts or reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The nitro and chloro groups on the benzyl moiety can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or using sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-chloro-4-aminobenzyl derivatives.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the oxadiazole ring, which is known for its antimicrobial and anticancer properties. Research could explore its potential as a pharmacophore in drug design.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism by which 2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group could be involved in redox reactions within biological systems, leading to the generation of reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-nitrobenzyl benzoate: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the benzyl ester moiety, which may limit its applications in esterification reactions.
2-chloro-4-nitrobenzyl alcohol: Lacks the benzoate and oxadiazole functionalities, reducing its potential for complex molecule synthesis.
Uniqueness
2-chloro-4-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both nitro and oxadiazole groups makes it particularly interesting for research in medicinal chemistry and materials science.
This compound’s versatility and potential for further functionalization make it a valuable subject for ongoing scientific research and industrial applications.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O5/c23-19-12-18(26(28)29)10-9-17(19)13-30-22(27)16-8-4-7-15(11-16)21-25-24-20(31-21)14-5-2-1-3-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXISAUMQODZUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B4209039.png)
![5,6-Dimethyl-1-[2-(2-phenylphenoxy)ethyl]benzimidazole;oxalic acid](/img/structure/B4209044.png)
![4-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4209051.png)
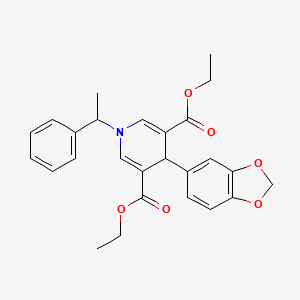
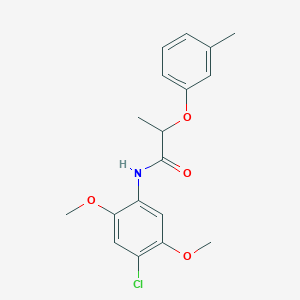
![11-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4209078.png)
![4-benzyl-1-[4-(2,6-dimethoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4209087.png)
amino]benzoyl}amino)-4-methylbenzoate](/img/structure/B4209092.png)
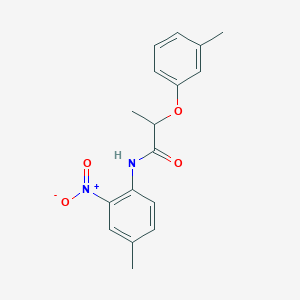
![4-[(Benzylsulfonyl)methyl]-N~1~-(2-furylmethyl)benzamide](/img/structure/B4209096.png)

![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4209105.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4209112.png)
